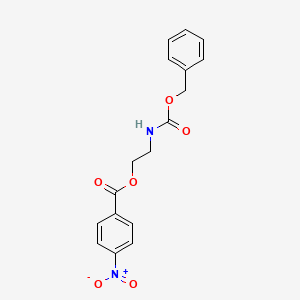

Z-beta-Ala-ONp

Description

BenchChem offers high-quality Z-beta-Ala-ONp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-beta-Ala-ONp including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H16N2O6 |

|---|---|

Molecular Weight |

344.32 g/mol |

IUPAC Name |

2-(phenylmethoxycarbonylamino)ethyl 4-nitrobenzoate |

InChI |

InChI=1S/C17H16N2O6/c20-16(14-6-8-15(9-7-14)19(22)23)24-11-10-18-17(21)25-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21) |

InChI Key |

FOWQACOHHLSFGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Z-β-Ala-ONp: Structural Dynamics, Reactivity Profiles, and Applications in Advanced Peptide Synthesis

Executive Summary

In the landscape of advanced peptide synthesis and bioconjugation, the strategic selection of protecting groups and activating esters dictates the efficiency and purity of the final therapeutic compound. Z-β-Ala-ONp (N-Benzyloxycarbonyl-β-alanine p-nitrophenyl ester) is a highly specialized, pre-activated amino acid derivative. This whitepaper provides an in-depth mechanistic analysis of its tripartite anatomy, outlines a self-validating experimental protocol for its application, and explores its utility in modern drug development.

Physicochemical Properties

Understanding the baseline quantitative data of Z-β-Ala-ONp is critical for stoichiometric calculations and storage protocols. The following table summarizes its core properties [1], [2]:

| Property | Value |

| Chemical Name | N-Benzyloxycarbonyl-β-alanine p-nitrophenyl ester |

| Synonyms | N-Cbz-β-alanine p-nitrophenyl ester; z-β-alanine 4-nitrophenyl ester |

| CAS Registry Number | 3642-91-9 |

| Molecular Formula | C17H16N2O6 |

| Molecular Weight | 344.32 g/mol |

| Storage Temperature | 2-8°C (to prevent premature hydrolysis) |

| Appearance | Pale yellow to white crystalline powder |

Mechanistic Causality: The Tripartite Anatomy

The utility of Z-β-Ala-ONp stems from the precise engineering of its three structural domains. As an application scientist, one must understand the causality behind each functional group to optimize synthetic routes.

-

The Spacer Core (β-Alanine): Unlike standard α-amino acids, β-alanine introduces an additional methylene (-CH2-) unit between the amino and carboxyl groups. In bioconjugation and drug development, this acts as a flexible linker. More importantly, incorporating β-amino acids into a peptide sequence imparts significant resistance to enzymatic degradation (proteolysis), thereby increasing the pharmacokinetic half-life of the resulting therapeutic.

-

The N-Terminus Protection (Z / Cbz Group): The benzyloxycarbonyl (Z or Cbz) group provides robust, orthogonal protection of the amine. Causality: The Z group is strongly electron-withdrawing, which delocalizes the nitrogen lone pair and prevents it from participating in unwanted nucleophilic side reactions. It is highly stable to the mild basic conditions used during peptide coupling but can be cleanly cleaved via catalytic hydrogenation (H2/Pd-C) or strong acids (e.g., HBr/AcOH) once the coupling is complete.

-

The C-Terminus Activation (ONp / p-Nitrophenyl Ester): Carboxylic acids are inherently poor electrophiles. To drive amide bond formation, the carboxylate must be activated. Causality: The highly electronegative nitro (-NO2) group at the para position of the phenol ring withdraws electron density via both inductive and resonance effects. This dramatically lowers the pKa of the conjugate acid (p-nitrophenol, pKa ~7.15), making the p-nitrophenoxide anion an exceptionally stable, weak base, and consequently, a superior leaving group[3]. This activation allows nucleophilic acyl substitution to proceed spontaneously without the need for auxiliary coupling reagents (like DCC or EDC) [3].

Reaction Mechanism Pathway

The formation of the peptide bond using Z-β-Ala-ONp follows a classic nucleophilic acyl substitution pathway. The diagram below illustrates the flow of the reaction from the activated ester to the final amide bond.

Nucleophilic acyl substitution mechanism of Z-β-Ala-ONp.

Self-Validating Experimental Protocol: Peptide Coupling

This protocol details the coupling of Z-β-Ala-ONp to a primary amine (e.g., a growing peptide chain or a small molecule nucleophile). The methodology is designed as a self-validating system : the generation of the p-nitrophenoxide byproduct provides a real-time, quantifiable colorimetric readout of the reaction's progress.

Step-by-Step Methodology:

-

Preparation of the Nucleophile: Dissolve 1.0 equivalent of the amine-bearing substrate in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is a highly polar, aprotic solvent. It effectively solvates both the protected amino acid and the nucleophile without competing for hydrogen bonding or acting as a nucleophile itself, which would cause side reactions.

-

-

Base Addition: Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the nucleophile's amine salt (if applicable) to ensure it is in its highly reactive free-base form without attacking the active ester.

-

-

Addition of the Active Ester: Add 1.1 equivalents of Z-β-Ala-ONp to the reaction mixture. Stir at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Self-Validating Monitoring (In-Process Control): As the reaction proceeds, p-nitrophenol is released. In the presence of DIPEA, it forms the p-nitrophenoxide anion, which is intensely yellow.

-

Validation: Monitor the reaction via UV-Vis spectroscopy at ~400 nm. The reaction is deemed complete when the absorbance at 400 nm plateaus, indicating no further release of the leaving group. This eliminates guesswork regarding reaction completion times.

-

-

Quenching and Aqueous Workup: Dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer successively with 5% aqueous sodium carbonate (Na2CO3).

-

Causality: The basic aqueous wash selectively deprotonates the p-nitrophenol byproduct, pulling it entirely into the aqueous phase and leaving the highly pure protected peptide in the organic phase [3].

-

-

Isolation: Wash the organic layer with 1M HCl (to remove excess DIPEA), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified Z-β-Ala-peptide.

Self-validating workflow for peptide coupling using Z-β-Ala-ONp.

Applications in Advanced Drug Development

Beyond basic peptide synthesis, Z-β-Ala-ONp is frequently employed in the synthesis of Antibody-Drug Conjugates (ADCs) and targeted therapeutics. The β-alanine moiety acts as an ideal structural linker, providing the necessary spatial separation between a cytotoxic payload and the targeting antibody vector. This separation prevents steric hindrance during receptor binding. Furthermore, the pre-activated nature of the ONp ester allows for highly specific, bimolecular peptide bond formation even in complex, sterically demanding environments, such as those encountered in antibody-catalyzed ligations[4].

References

A Comparative Analysis of Z-beta-Ala-ONp and Z-Ala-ONp: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of synthetic peptide chemistry and enzyme kinetics, the strategic selection of activated amino acid derivatives is paramount. Among these, p-nitrophenyl (ONp) esters have long served as valuable tools for peptide bond formation and as chromogenic substrates for enzymatic assays. This guide provides a detailed comparative analysis of two such reagents: N-α-benzyloxycarbonyl-β-alanine p-nitrophenyl ester (Z-beta-Ala-ONp) and N-α-benzyloxycarbonyl-L-alanine p-nitrophenyl ester (Z-Ala-ONp). We will explore their fundamental structural differences, the resulting implications for reactivity and conformational preference, and their distinct applications in research and development.

The Core Distinction: A Shift in the Amine Position

The fundamental difference between Z-Ala-ONp and Z-beta-Ala-ONp lies in the position of the amino group on the alanine backbone. Z-Ala-ONp is an α-amino acid derivative, with the amino group attached to the α-carbon (the carbon adjacent to the carboxyl group). In contrast, Z-beta-Ala-ONp is a β-amino acid derivative, where the amino group is attached to the β-carbon (the second carbon from the carboxyl group). This seemingly subtle structural isomerism has profound consequences for the molecule's chemical reactivity, conformational freedom, and its utility in biochemical applications.

Synthesis and Reactivity: A Tale of Two Esters

The synthesis of both Z-Ala-ONp and Z-beta-Ala-ONp generally follows the established methods for creating active esters. The most common approach involves the reaction of the corresponding N-protected amino acid (Z-Ala-OH or Z-beta-Ala-OH) with p-nitrophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocol: General Synthesis of Z-Amino Acid-ONp Esters

-

Dissolution: Dissolve the Z-protected amino acid (1.0 equivalent) and p-nitrophenol (1.1 equivalents) in a suitable anhydrous solvent such as ethyl acetate or dichloromethane.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Coupling Agent Addition: Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled mixture with constant stirring.

-

Reaction: Allow the reaction to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir overnight.

-

Filtration: The by-product, dicyclohexylurea (DCU), will precipitate out of the solution. Remove the DCU by filtration.

-

Work-up: Wash the filtrate successively with 5% sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure Z-amino acid-ONp ester.

Reactivity Differences: Steric Hindrance and Conformational Flexibility

The difference in the position of the amino group significantly impacts the reactivity of the p-nitrophenyl ester.

-

Steric Effects: In Z-Ala-ONp, the benzyloxycarbonyl (Z) protecting group is on the α-carbon, in close proximity to the reactive ester carbonyl. This can create some steric hindrance for the incoming nucleophile (e.g., the amino group of another amino acid during peptide synthesis). In contrast, the Z group in Z-beta-Ala-ONp is one carbon further away from the ester carbonyl, resulting in reduced steric hindrance and potentially faster aminolysis rates under certain conditions.

-

Electronic Effects: While the electronic influence of the Z-group on the ester carbonyl is attenuated by the additional methylene group in Z-beta-Ala-ONp, the increased conformational flexibility of the β-amino acid backbone can also play a role in reactivity. The more flexible backbone of β-alanine may allow for a more favorable orientation of the reacting partners, potentially compensating for the slightly reduced electronic activation.

Applications in the Life Sciences: Divergent Paths

The structural and reactivity differences between Z-Ala-ONp and Z-beta-Ala-ONp lead to their distinct applications in biochemical and pharmaceutical research.

Z-Ala-ONp: A Tool for Probing Protease Activity

Z-Ala-ONp and other α-amino acid p-nitrophenyl esters are widely used as chromogenic substrates for assaying the activity of various proteases, particularly serine proteases like chymotrypsin and elastase. The enzymatic cleavage of the ester bond releases p-nitrophenol, which, at alkaline pH, forms the yellow-colored p-nitrophenolate ion, allowing for a continuous spectrophotometric assay of enzyme activity.

Chymotrypsin, for instance, preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids (Tyr, Trp, Phe) but also shows secondary specificity for other residues, including alanine.[1] The hydrolysis of Z-Ala-ONp by chymotrypsin can be monitored to determine kinetic parameters such as Km and kcat, which are crucial for characterizing the enzyme and for screening potential inhibitors.

Experimental Protocol: Chymotrypsin Activity Assay using Z-Ala-ONp

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2.

-

Substrate Stock Solution: Prepare a 100 mM stock solution of Z-Ala-ONp in a suitable organic solvent like DMSO or acetonitrile.

-

Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl and dilute to the desired final concentration in the assay buffer just before use.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer to each well.

-

Add varying concentrations of the Z-Ala-ONp substrate to the wells.

-

Initiate the reaction by adding the chymotrypsin solution.

-

Immediately measure the absorbance at 405-410 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Z-beta-Ala-ONp: A Building Block for Peptidomimetics and a Probe for Specific Amidases

The applications of Z-beta-Ala-ONp are more specialized, primarily revolving around the synthesis of β-peptides and as a potential substrate for enzymes that recognize β-amino acids.

-

β-Peptide Synthesis: β-Peptides are peptidomimetics that are generally more resistant to enzymatic degradation by common proteases compared to their α-peptide counterparts. This increased stability makes them attractive candidates for drug development. Z-beta-Ala-ONp can be used as an activated building block in the solution-phase or solid-phase synthesis of β-peptides. The use of active esters like Z-beta-Ala-ONp can be advantageous in certain coupling reactions, offering an alternative to in-situ activation methods.

-

Probing β-Aminopeptidase Activity: While most common proteases do not cleave peptide bonds involving β-amino acids, a class of enzymes known as β-aminopeptidases specifically hydrolyzes the N-terminal β-amino acid from a peptide chain.[2][3] Z-beta-Ala-ONp and other chromogenic β-amino acid derivatives can serve as valuable tools for the detection and characterization of these enzymes.[4][5] The development of such substrates is crucial for identifying and studying β-aminopeptidases from various biological sources.

Table 1: Comparative Summary of Z-Ala-ONp and Z-beta-Ala-ONp

| Feature | Z-Ala-ONp | Z-beta-Ala-ONp |

| Amino Acid Type | α-Amino Acid Derivative | β-Amino Acid Derivative |

| Amine Position | α-carbon | β-carbon |

| Conformation | More rigid backbone | More flexible backbone[6][7] |

| Primary Application | Chromogenic substrate for proteases (e.g., chymotrypsin)[1] | Building block for β-peptide synthesis[8] |

| Secondary Application | Peptide synthesis | Chromogenic substrate for β-aminopeptidases[2][3] |

| Enzymatic Recognition | Recognized by many common proteases | Recognized by specialized β-aminopeptidases |

| Steric Hindrance at Carbonyl | Higher | Lower |

Conformational Implications: Shaping the Peptide Backbone

The insertion of a β-amino acid into a peptide chain introduces an additional methylene group into the backbone, leading to increased conformational flexibility compared to α-amino acids.[6][7] This has significant implications for the secondary structure of peptides. While α-peptides readily form well-defined structures like α-helices and β-sheets, β-peptides can adopt a wider variety of helical and sheet-like conformations. The conformational preferences of β-alanine itself have been a subject of study, with both folded and extended conformations being observed depending on the molecular context.[9] The choice between Z-Ala-ONp and Z-beta-Ala-ONp in peptide synthesis is therefore not just a matter of reactivity but also a strategic decision to influence the final three-dimensional structure and, consequently, the biological activity of the resulting peptide or peptidomimetic.

Conclusion and Future Perspectives

Z-Ala-ONp and Z-beta-Ala-ONp, while isomeric in nature, are distinct chemical entities with divergent applications rooted in their fundamental structural differences. Z-Ala-ONp remains a workhorse for the routine assay of common proteases, providing a reliable and straightforward method for enzyme characterization. Z-beta-Ala-ONp, on the other hand, is a more specialized reagent, crucial for the construction of proteolytically stable β-peptides and for the exploration of the less-chartered territory of β-aminopeptidase activity.

As the fields of peptidomimetics and drug discovery continue to evolve, the demand for novel building blocks and specific enzymatic probes will undoubtedly grow. A deeper understanding of the comparative reactivity and enzymatic processing of α- and β-amino acid derivatives will be essential for the rational design of new therapeutic agents and diagnostic tools. The continued investigation into the synthesis and application of compounds like Z-beta-Ala-ONp will play a vital role in advancing these frontiers.

References

-

PubChem. Z-Ala-ONp. National Center for Biotechnology Information. [Link]

-

Synthesis of N-protected -amino acids from N-(benzyloxycarbonyl)-L-Serine vis its -lactone: N--(benzyloxy-carbonyl)--(pyrazol-1-yl)-L-Alanine. Request PDF. [Link]

- Perry, J. D., et al. (2008). Synthesis and testing of chromogenic phenoxazinone substrates for β-alanyl aminopeptidase. Organic & Biomolecular Chemistry, 6(5), 841-848.

- Dumsday, G. J., et al. (2019). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. Applied and Environmental Microbiology, 85(15), e00318-19.

-

Dumsday, G. J., et al. (2019). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. PubMed, National Center for Biotechnology Information. [Link]

- Pietrzyński, G., et al. (2000). Unusual conformational preferences of beta-alanine containing cyclic peptides. VII. Journal of Peptide Science, 6(1), 1-9.

- Stanforth, S. P., et al. (2014). Novel chromogenic aminopeptidase substrates for the detection and identification of clinically important microorganisms. Bioorganic & Medicinal Chemistry, 22(19), 5336-5345.

-

Z-beta-Ala-OH [2304-94-1]. Peptides. [Link]

-

Kinetic and volumetric parameters of α-chymotrypsin activity. ResearchGate. [Link]

-

Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. [Link]

- Hess, G. P. (1971).

- Witanowski, M., & Roberts, J. D. (1966). Conformational Equilibria of β-Alanine and Related Compounds as Studied by NMR Spectroscopy. Journal of the American Chemical Society, 88(21), 5104-5109.

- Sanz, M. E., et al. (2006). The shape of beta-alanine. Journal of the American Chemical Society, 128(11), 3812-3817.

Sources

- 1. Chymotrypsin [sigmaaldrich.com]

- 2. bachem.com [bachem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The shape of beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unusual conformational preferences of beta-alanine containing cyclic peptides. VII - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzyloxycarbonyl-β-Alanine p-Nitrophenyl Ester (Z-β-Ala-ONp): A Comprehensive Technical Guide for Peptide Synthesis and Drug Development

Executive Summary

In the landscape of synthetic peptide chemistry and peptidomimetic drug development, the incorporation of unnatural and non-proteinogenic amino acids is a critical strategy for enhancing proteolytic stability and modulating molecular conformation. N-benzyloxycarbonyl-β-alanine p-nitrophenyl ester , commonly referred to as Z-β-Ala-ONp , serves as a highly efficient, pre-activated building block designed specifically for this purpose.

As a Senior Application Scientist, I approach the utility of Z-β-Ala-ONp not merely as a reagent, but as a carefully engineered molecular tool. Its dual-functional design—combining the orthogonally removable benzyloxycarbonyl (Z/Cbz) protecting group with the highly reactive p-nitrophenyl (ONp) active ester—allows researchers to execute precise, racemization-free aminolysis. This whitepaper deconstructs the mechanistic causality, physicochemical properties, and self-validating experimental protocols required to successfully integrate Z-β-Ala-ONp into advanced synthetic workflows.

Chemical Identity and Quantitative Data

Understanding the structural and physical properties of Z-β-Ala-ONp is the first step in predicting its behavior in solution-phase or solid-phase synthesis. The quantitative data and nomenclature synonyms are summarized in Table 1 for rapid reference and cross-verification against commercial databases like [1] and[].

Table 1: Physicochemical Properties and Synonyms of Z-β-Ala-ONp

| Parameter | Specification / Detail |

| IUPAC Name | 4-nitrophenyl 3-{[(benzyloxy)carbonyl]amino}propanoate |

| Primary Synonyms | Z-beta-Ala-ONp; N-Cbz-beta-alanine p-nitrophenyl ester; N-carbobenzoxy-β-alanine p-nitrophenyl ester |

| CAS Registry Number | 3642-91-9 |

| Molecular Formula | C₁₇H₁₆N₂O₆ |

| Molecular Weight | 344.32 g/mol |

| Physical Form | Crystalline solid (typically off-white to pale yellow) |

| Storage Temperature | 2–8°C (Desiccated, protected from light and moisture) |

| Solubility | Soluble in DMF, DMSO, Ethyl Acetate, and Dichloromethane |

Mechanistic Principles: Causality in Molecular Design

The selection of Z-β-Ala-ONp over in-situ activation methods (such as DCC/HOBt coupling) is driven by strict chemical causality. Every functional group on this molecule serves a distinct, mechanistic purpose.

The Role of β-Alanine

Unlike α-amino acids, β-alanine possesses an additional methylene group between the amino and carboxylate functions, and critically, it lacks a chiral center at the alpha carbon. This eliminates the risk of oxazolone-mediated racemization during activation. According to principles outlined by , incorporating such unnatural amino acids introduces a flexible, enzyme-resistant two-carbon spacer into the peptide backbone, drastically increasing the in vivo half-life of the resulting therapeutic.

The Benzyloxycarbonyl (Z/Cbz) Protecting Group

The Z group provides robust protection of the primary amine against nucleophilic attack and basic conditions. Its causality lies in its orthogonality: it remains entirely stable during the aminolysis of the ONp ester, yet can be cleanly removed later via catalytic hydrogenolysis (H₂, Pd/C) or strong acid treatment (HBr/AcOH), releasing volatile or easily separated byproducts (toluene and CO₂).

Carboxyl Activation via the p-Nitrophenyl (ONp) Ester

The strongly electron-withdrawing nitro (-NO₂) group at the para position of the phenol ring lowers the pKa of the leaving group (p-nitrophenol, pKa ~7.15). This inductive effect dramatically increases the electrophilicity of the ester carbonyl carbon. When a nucleophilic amine approaches, it readily forms a tetrahedral intermediate, which rapidly collapses to expel the stable p-nitrophenolate anion, forming the new amide (peptide) bond.

Aminolysis mechanism of Z-β-Ala-ONp forming a peptide bond and releasing p-nitrophenol.

Experimental Protocols: Self-Validating Systems

A robust protocol must be a self-validating system—meaning the reaction provides intrinsic feedback to the scientist confirming its progress and success. The following methodologies detail the synthesis of the active ester and its subsequent application.

Protocol 1: Synthesis of Z-β-Ala-ONp (Activation Phase)

This protocol relies on N,N'-dicyclohexylcarbodiimide (DCC) to dehydrate the mixture of the protected amino acid and the phenol, forming the active ester.

-

Preparation: Dissolve 1.0 equivalent of Z-β-Ala-OH and 1.05 equivalents of p-nitrophenol in anhydrous Ethyl Acetate (EtOAc).

-

Thermal Control: Cool the reaction flask to 0°C in an ice bath. Causality: Lowering the temperature suppresses the formation of the inactive N-acylurea byproduct, directing the intermediate O-acylisourea to react exclusively with the p-nitrophenol.

-

Activation: Add 1.0 equivalent of DCC dropwise as a solution in EtOAc.

-

Self-Validation (Visual): Stir for 1 hour at 0°C, then allow to warm to room temperature overnight. The reaction validates its own progress via the heavy precipitation of dicyclohexylurea (DCU), a highly insoluble byproduct.

-

Isolation: Filter off the DCU. Wash the organic filtrate sequentially with 5% NaHCO₃, water, and brine to remove unreacted starting materials.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate under vacuum, and recrystallize the crude product from Ethanol or EtOAc/Hexane to yield pure Z-β-Ala-ONp crystals.

Protocol 2: Peptide Coupling (Aminolysis Phase)

This protocol details the coupling of the isolated Z-β-Ala-ONp to a target peptide or amine.

-

Preparation: Dissolve 1.0 equivalent of the target amine (or peptide segment) in anhydrous N,N-Dimethylformamide (DMF). If the amine is a hydrochloride salt, add 1.1 equivalents of N,N-Diisopropylethylamine (DIEA) to liberate the free base.

-

Coupling: Add 1.1 equivalents of Z-β-Ala-ONp to the stirred solution at room temperature.

-

Self-Validation (Spectrophotometric): As the reaction proceeds, the solution will turn intensely yellow. Causality: The leaving group, p-nitrophenol, is slightly acidic and exists partially as the p-nitrophenolate anion in the presence of basic amines. This anion absorbs strongly at ~400 nm, providing a built-in visual and measurable indicator of reaction progression.

-

Workup & Purification: Once TLC indicates the disappearance of the starting amine, dilute the mixture with EtOAc. Wash the organic layer repeatedly with 5% aqueous Na₂CO₃.

-

Self-Validation (Phase Separation): The aqueous wash will turn bright yellow as it extracts the p-nitrophenol. Continue washing until the aqueous layer remains colorless, validating that the toxic and colored byproduct has been entirely removed from the protected peptide product.

Four-phase experimental workflow for the synthesis and application of Z-β-Ala-ONp.

Applications in Drug Development

The integration of Z-β-Ala-ONp extends far beyond basic peptide synthesis. In modern drug development, this reagent is utilized to engineer specific pharmacokinetic properties into therapeutic molecules:

-

Peptidomimetics: By inserting a β-alanine residue, researchers disrupt the recognition sequences of endogenous proteases, thereby extending the circulating half-life of peptide drugs.

-

Carnosine Analogs: Carnosine (β-alanyl-L-histidine) is a naturally occurring dipeptide with potent antioxidant properties. Z-β-Ala-ONp is frequently used as the primary building block to synthesize lipophilic carnosine derivatives with enhanced cellular permeability.

-

Linker Technologies in ADCs: In Antibody-Drug Conjugates (ADCs), the β-alanine motif acts as a stable, non-cleavable spacer that provides necessary distance and flexibility between the cytotoxic payload and the targeting antibody, preventing steric hindrance during target binding.

References

Sources

Technical Guide: Beta-Alanine Derivatives in Advanced Peptide Synthesis

Executive Summary

This technical guide addresses the structural utility, synthetic protocols, and therapeutic applications of beta-alanine (

Structural Fundamentals: The Beta-Backbone

The incorporation of

Classification of Derivatives

- -Alanine (Unsubstituted): The simplest form (3-aminopropanoic acid). primarily used as a flexible spacer or linker.

-

-Amino Acids: The side chain (

-

-Amino Acids: The side chain (

-

Cyclic

-Amino Acids: Constrained rings (e.g., APC, ACHC) used to force specific helical conformations.

The Foldamer Concept

-peptides do not form random coils; they adopt predictable secondary structures known as "foldamers." The extra backbone carbon allows for the formation of stable helices defined by hydrogen bond ring size:-

14-Helix: Formed by

-peptides; defined by -

12-Helix: Formed by cyclic or specific

patterns; defined by 12-membered rings.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Synthesizing peptides containing

Resin Selection & Preparation[2][3]

-

C-Terminal Acids: Use 2-Chlorotrityl Chloride (2-CTC) resin. It minimizes diketopiperazine formation (a common side reaction with proline or N-alkylated residues) and allows cleavage of protected fragments using mild acid (1% TFA).

-

C-Terminal Amides: Use Rink Amide MBHA resin. High chemical stability; requires 95% TFA for cleavage.

Coupling Reagents: The HATU Advantage

For

Recommended System: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (Diisopropylethylamine).[2][3]

-

Mechanism: HATU generates a highly reactive 7-azabenzotriazole active ester.

-

Stoichiometry: 4:3.9:8 (Amino Acid : HATU : DIPEA).

Validated Fmoc-SPPS Workflow

The following protocol is optimized for incorporating Fmoc-

Materials:

-

Resin: Rink Amide (0.6 mmol/g loading)

-

Solvent: DMF (Peptide grade, amine-free)

-

Deprotection: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation if Asp is present).

Step-by-Step Protocol:

| Step | Operation | Reagent/Conditions | Duration |

| 1 | Swelling | DMF | 30 min |

| 2 | Deprotection | 20% Piperidine/DMF | 2 x 10 min |

| 3 | Wash | DMF | 5 x 1 min |

| 4 | Activation | Fmoc- | Pre-activate 2 min |

| 5 | Coupling | Add activated solution to resin | 60 - 120 min* |

| 6 | Wash | DMF | 5 x 1 min |

| 7 | QC (Kaiser) | Ninhydrin Test | If blue, repeat Step 5 |

*Note: For sterically hindered

Visualization: SPPS Cycle Logic

The following diagram illustrates the decision logic for the coupling cycle, emphasizing the critical QC checkpoint.

Figure 1: Logic flow for Fmoc-SPPS of beta-alanine derivatives, highlighting the critical Kaiser Test checkpoint.

Applications in Drug Development[5][6][7][8]

Antibody-Drug Conjugates (ADCs)

Beta-alanine is a critical component in linker technologies for ADCs.[4] Its hydrophilicity helps mask the hydrophobicity of cytotoxic payloads (like pyrrolobenzodiazepines or auristatins), preventing aggregation of the antibody.

-

Cleavable Linkers: Beta-alanine is often paired with Valine (Val-Ala) or Citrulline. The Val-Ala linker is designed to be cleaved by lysosomal proteases (e.g., Cathepsin B) upon internalization into the tumor cell.

-

Mechanism: The enzyme recognizes the dipeptide sequence and hydrolyzes the amide bond, releasing the drug.[5]

Antimicrobial Peptides (AMPs)

Substituting

-

Causality: Proteases (trypsin, chymotrypsin) specifically recognize

-peptide bonds. The additional carbon in the

Visualization: ADC Linker Strategy

Figure 2: Structural role of Beta-alanine in ADC linkers, facilitating solubility and payload release.

Troubleshooting & Quality Control

Aggregation

-peptides, particularly those forming 14-helices, can aggregate on-resin, leading to incomplete coupling.-

Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl) during coupling to disrupt hydrogen bonding.

-

Temperature: Microwave-assisted synthesis (50°C) significantly improves yield for difficult

-sequences.

Monitoring (Kaiser Test)

The Kaiser test is effective for unsubstituted

-

Reagents: Ninhydrin, Phenol, Potassium Cyanide.

-

Result: Dark blue beads indicate free amines (incomplete coupling). Colorless/Yellow beads indicate complete coupling.

-

Note: For secondary amines (e.g., N-alkylated beta-peptides), use the Chloranil test instead.

References

-

MDPI. (2017). Development and Properties of Valine-Alanine based Antibody-Drug Conjugates. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Unnatural helical peptidic foldamers as protein segment mimics. Retrieved from [Link]

-

ResearchGate. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]

-

GlobalSO. (2025). Commonly Used Coupling Reagents in Peptide Synthesis (HATU vs DIC). Retrieved from [Link]

Sources

Chromogenic substrates for beta-amino acid enzymes

Precision Enzymology: Chromogenic Profiling of Beta-Amino Acid Utilizing Enzymes

Executive Summary

The incorporation of

This technical guide details the selection, kinetic validation, and experimental deployment of chromogenic substrates for these enzymes. Unlike fluorogenic assays, chromogenic profiling offers robust, interference-free kinetic data essential for determining

Part 1: The Chemistry of Chromogenesis

To design a valid assay, one must understand the specific electronic shifts that generate the signal. We categorize these into two distinct mechanisms based on the enzyme class.

The -Lactamase Mechanism (Ring Opening)[1]

-

Target Enzymes:

-Lactamases (Classes A, B, C, D).[1] -

Core Substrate: Nitrocefin (and analogues like CENTA).

-

Mechanism: Nitrocefin contains a cephalosporin core (a cyclic

-amino acid derivative) linked to a dinitrostyryl group. The intact -

Signal: Yellow (

nm) -

Key Advantage: The signal is generated by the substrate molecule itself changing state, not by releasing a leaving group. This allows for real-time monitoring of the ring-opening event.

The -Aminopeptidase Mechanism (Leaving Group Release)

-

Target Enzymes:

-Peptidases (e.g., BapA from Pseudomonas, DmpA).[2] -

Core Substrate: H-

-Ala-pNA (or H- -

Mechanism: The enzyme targets the N-terminal

-amino acid.[2][3] The chromophore, para-nitroaniline (pNA), is attached via an amide bond. The electron-withdrawing nitro group makes the amide bond susceptible to specific enzymatic attack. -

Signal: Colorless/Pale Yellow

Yellow ( -

Key Advantage: High specificity.

-peptidases generally cannot cleave the

Part 2: Substrate Selection & Technical Specifications

Use the table below to select the appropriate substrate based on your target enzyme.

| Substrate | Target Enzyme | Solubility | Sensitivity | ||

| Nitrocefin | 486 nm | ~15,000 - 20,500 | DMSO (Stock) | Very High | |

| CENTA | 405 nm | ~6,400 | Water/Buffer | Moderate | |

| H- | 405 nm | ~9,800 - 10,500 | Water/DMSO | High | |

| H- | 405 nm | ~9,800 | DMSO | High |

Expert Insight: While Nitrocefin is the gold standard for lactamases due to its high extinction coefficient (

), it is photosensitive. Always protect stocks from light. For-peptidases, pNA substrates are robust but require verification that the enzyme is not inhibited by the accumulation of the pNA product.

Part 3: Experimental Protocol (Self-Validating Systems)

This protocol is designed for a 96-well microplate format.[1] It includes mandatory "Self-Validation" steps to ensure data integrity (E-E-A-T).

Reagents Preparation

-

Assay Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.2.

-

Note: For metallo-

-lactamases, add 100

-

-

Substrate Stock:

-

Nitrocefin: Dissolve in DMSO to 10 mM.

-

H-

-Ala-pNA: Dissolve in DMSO or sterile water to 20 mM.

-

-

Enzyme Stock: Dilute to ~1-10 nM final concentration in Assay Buffer.

Step-by-Step Workflow

-

Blanking (The Zero-Point): Add 100

L Assay Buffer to columns 1 and 12 (Blanks). -

Substrate Titration: Prepare a 2-fold serial dilution of the substrate (e.g., 0.5 mM down to 7.8

M) in the plate. -

Temperature Equilibration: Incubate plate at 37°C for 5 minutes. Crucial for steady-state kinetics.

-

Reaction Initiation: Add 20

L of Enzyme solution to sample wells. Use a multichannel pipette for synchronization. -

Kinetic Read: Immediately place in plate reader. Measure Absorbance (486 nm for Nitrocefin; 405 nm for pNA) every 20 seconds for 15 minutes.

Validation Checkpoints (Self-Correction)

-

Linearity Check: Plot Absorbance vs. Time. Select only the initial linear portion (

) to calculate Initial Velocity ( -

Spontaneous Hydrolysis Control: Wells with Substrate + Buffer (No Enzyme) must show

. If higher, your buffer pH may be incorrect or the substrate is degraded. -

Solvent Tolerance: Ensure final DMSO concentration is

. Higher levels can denature

Part 4: Visualization of Mechanisms & Logic

Figure 1: Substrate Hydrolysis Pathways

This diagram illustrates the divergent chemical pathways for the two primary substrate classes.

Caption: Comparative mechanism of signal generation. Top: Electronic conjugation shift in Nitrocefin. Bottom: Leaving group (pNA) release in peptidase substrates.

Figure 2: Assay Troubleshooting Logic

A decision tree for validating kinetic data.

Caption: Logic flow for validating enzymatic activity and troubleshooting non-linear kinetics.

Part 5: Data Analysis (The Michaelis-Menten Fit)

To determine the catalytic efficiency (

Conversion of OD to Concentration:

You must convert Absorbance/min to

-

Pathlength (

): In a standard 96-well plate with 200 -

Calculation:

(Where

References

-

O'Callaghan, C. H., et al. (1972). Novel Method for Detection of Beta-Lactamases by Using a Chromogenic Cephalosporin Substrate.[4][5] Antimicrobial Agents and Chemotherapy.[6][1][4][7]

-

Bebrone, C., et al. (2001). CENTA as a Chromogenic Substrate for Studying Beta-Lactamases.[5] Antimicrobial Agents and Chemotherapy.[6][1][4][7]

-

Geueke, B., et al. (2006). Beta-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. Journal of Bacteriology.

-

Sigma-Aldrich. Beta-Lactamase Activity Assay Kit (Nitrocefin) Technical Bulletin.

-

Stanforth, S., et al. (2014). Novel chromogenic aminopeptidase substrates for the detection and identification of clinically important microorganisms.[8] Bioorganic & Medicinal Chemistry.[6][4][9][10][11]

Sources

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. journals.asm.org [journals.asm.org]

- 3. β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. CENTA as a Chromogenic Substrate for Studying β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. journals.asm.org [journals.asm.org]

- 8. Novel chromogenic aminopeptidase substrates for the detection and identification of clinically important microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. toku-e.com [toku-e.com]

- 11. researchgate.net [researchgate.net]

The Stability of p-Nitrophenyl Esters: Mechanistic Insights and Preservation Protocols

Executive Summary

p-Nitrophenyl esters (p-NPEs) are the workhorses of kinetic enzymology and bioconjugation, serving as chromogenic substrates for lipases, esterases, and phosphatases, as well as activated intermediates in peptide synthesis.[1] However, their utility is inextricably linked to their volatility. The same electronic features that make the p-nitrophenyl group an excellent leaving group also render these compounds highly susceptible to spontaneous non-enzymatic hydrolysis.

This technical guide provides a mechanistic analysis of p-NPE instability and establishes a rigorous, self-validating framework for their storage and quality control. By controlling the thermodynamic and kinetic parameters of hydrolysis, researchers can extend shelf-life from days to months.

Part 1: The Mechanistic Basis of Instability

To preserve p-NPEs, one must understand why they degrade. The instability is not a defect but a feature of their design. The p-nitrophenyl moiety is an electron-withdrawing group that pulls electron density away from the ester carbonyl, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The Hydrolysis Pathway ( Mechanism)

The primary degradation pathway is base-catalyzed hydrolysis (

-

Nucleophilic Attack: A hydroxide ion (

) or water molecule attacks the carbonyl carbon.[2] -

Tetrahedral Intermediate: A transient intermediate forms.

-

Collapse & Release: The intermediate collapses, expelling the p-nitrophenolate anion (the "yellow" product) and the corresponding acid.

Key Insight: The

Visualization: The Hydrolysis Cascade

The following diagram illustrates the degradation logic and the critical intervention points.

Caption: The irreversible hydrolysis pathway. Note that visual detection (yellowing) only occurs when the leaving group ionizes at pH > 7.

Part 2: Critical Environmental Factors

Solvent Selection: The DMSO Trap

Dimethyl sulfoxide (DMSO) is a standard solvent for p-NPEs due to high solubility. However, DMSO is hygroscopic . It aggressively absorbs atmospheric water, creating a "wet" environment that fuels hydrolysis.

-

Recommendation: Use anhydrous Acetonitrile (MeCN) or Isopropanol for stock solutions when possible. If DMSO is required for biological compatibility, use single-use aliquots to prevent repeated exposure to humid air [2].

Temperature (Arrhenius Dependence)

Hydrolysis rates double for roughly every 10°C increase.

-

Solid State: Store at -20°C.

-

Solution State: Solutions in MeCN or Methanol are stable for ~1 week at 4°C but degrade within hours at room temperature (25°C) [3].

Buffer Incompatibility

Avoid storing p-NPEs in buffers containing nucleophiles.

-

Tris & Imidazole: Both contain lone pairs that can act as nucleophiles, catalyzing "aminolysis" of the ester, mimicking hydrolysis and ruining the substrate [4].

-

Thiols (DTT, BME): These will rapidly cleave the ester bond via thio-transesterification.

Part 3: Optimized Storage Protocols

This protocol is designed to minimize the variables of moisture and temperature cycling.

Protocol A: Solid State Storage (Long Term)

-

Desiccation: Store the primary bottle in a desiccator jar containing active silica gel or Drierite.

-

Temperature: Maintain at -20°C.

-

Equilibration: Before opening the bottle, allow it to warm to room temperature (approx. 30 mins). Why? Opening a cold bottle condenses atmospheric moisture onto the powder, ruining the remaining stock.

Protocol B: Stock Solution Preparation (Short Term)

Reagents: Anhydrous Acetonitrile (preferred) or dry DMSO.

-

Calculate: Determine the mass required for a 10-100 mM stock.

-

Dissolve: Add solvent to the powder. Vortex rapidly until clear.

-

Aliquot: Immediately dispense into small (e.g., 50-100 µL) amber microcentrifuge tubes.

-

Freeze: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.

-

Usage: Thaw one aliquot for daily use. Discard unused portion. Never re-freeze.

Part 4: Quality Assurance & Self-Validation

You must verify the integrity of your substrate before running an assay. A partially hydrolyzed stock will yield high background absorbance, reducing the dynamic range of your assay.

The "Yellow Test" (Quantitative QC)

This protocol uses the extinction coefficient of p-nitrophenol (

Table 1: QC Reagents

| Component | Concentration | Role |

|---|---|---|

| Assay Buffer | 50 mM Phosphate or Glycine, pH 9.0 | Alkaline pH forces full ionization of any free p-nitrophenol. |

| Stock Solution | (Your Sample) | The p-NPE stock being tested. |

| Reference | Pure Solvent | Blank for zeroing the spectrophotometer. |

Step-by-Step Procedure:

-

Dilute: Prepare a 1:100 dilution of your stock p-NPE into the Assay Buffer .

-

Example: 10 µL stock + 990 µL Buffer (pH 9.0).

-

-

Measure: Immediately read Absorbance at 405 nm (

). -

Calculate Free Product:

-

Determine Purity:

Pass/Fail Criteria:

-

< 2% Hydrolysis: Excellent.[4] Use as is.

-

2% - 5% Hydrolysis: Acceptable for qualitative work; subtract background for kinetics.

-

> 5% Hydrolysis: Discard and make fresh stock.

Decision Logic for Researchers

Use this flow to determine the usability of a stored sample.

Caption: Decision tree for evaluating substrate integrity. Visual yellowing is an immediate fail; colorless solutions require UV-Vis validation.

References

-

Bier, M. (1955).[5] Lipases. Methods in Enzymology, 1, 627-642.[5] Link

-

Um, I. H., & Kim, S. (2021).[6] Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures.[6] Canadian Journal of Chemistry.[6] Link

-

Sigma-Aldrich. (n.d.). Product Information Sheet: 4-Nitrophenyl acetate (N8130).[5] Link

-

Bruice, T. C., & Schmir, G. L. (1957). Imidazole Catalysis. I. The Catalysis of the Hydrolysis of Phenyl Acetates by Imidazole. Journal of the American Chemical Society, 79(7), 1663–1667. Link

-

New England Biolabs. (n.d.). p-Nitrophenyl Phosphate (PNPP) Assay Protocol. Link

Sources

- 1. Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. web.viu.ca [web.viu.ca]

- 3. mdpi.com [mdpi.com]

- 4. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

Methodological & Application

Protocol for peptide coupling using Z-beta-Ala-ONp

Application Note: Solution-Phase Peptide Coupling Utilizing Z-β-Ala-ONp

Introduction and Mechanistic Causality

In the synthesis of complex peptides and peptidomimetics, the strategic selection of coupling methodologies is paramount to ensuring high yields, minimizing side reactions, and simplifying purification. The use of pre-activated amino acid building blocks, specifically p-nitrophenyl (ONp) active esters introduced by Bodanszky[1], remains a highly robust strategy for solution-phase peptide synthesis.

Z-β-Ala-ONp (N-Benzyloxycarbonyl-β-alanine p-nitrophenyl ester) is a shelf-stable, crystalline, pre-activated building block. The mechanistic advantage of this reagent lies in its bipartite structure:

-

The Electrophile (ONp Ester): The p-nitrophenyl group acts as an exceptional leaving group. The electron-withdrawing nature of the nitro group stabilizes the resulting p-nitrophenoxide anion during nucleophilic acyl substitution[2]. Because the ester is pre-activated, the immediate coupling step requires no additional coupling reagents (e.g., DCC, EDC, or HATU), completely eliminating byproducts like dicyclohexylurea (DCU) that often complicate purification[3].

-

The Residue (β-Alanine): Unlike α-amino acids, β-alanine lacks an α-chiral center. Therefore, the oxazolone-mediated racemization pathway—a pervasive threat in peptide coupling[3]—is structurally impossible. This guarantees absolute structural fidelity of the incorporated residue, allowing the reaction to be pushed with excess base or extended reaction times without stereochemical penalty.

Logical Workflow of Active Ester Aminolysis

Logical workflow and mechanism of Z-β-Ala-ONp active ester aminolysis.

Experimental Protocol: Z-β-Ala-ONp Coupling

This protocol describes the solution-phase coupling of Z-β-Ala-ONp to a C-terminally protected amino acid or peptide fragment (denoted as H-Xaa-OR·HCl).

Materials Required:

-

Active Ester: Z-β-Ala-ONp (1.0 - 1.1 equivalents)

-

Nucleophile: Amino acid/peptide ester hydrochloride (1.0 equivalent)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Base: N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 - 1.5 equivalents)

-

Work-up Reagents: Ethyl acetate (EtOAc), 1 M HCl, Saturated NaHCO₃ (aq), Brine, Anhydrous MgSO₄.

Step-by-Step Methodology:

-

Preparation of the Free Amine: Dissolve the amino acid ester hydrochloride (1.0 eq) in a minimal volume of anhydrous DMF (typically 5-10 mL per gram of peptide). Cool the reaction flask to 0 °C in an ice bath to prevent premature degradation or side reactions.

-

Neutralization: Add the tertiary base (NMM or TEA, 1.1 eq) dropwise under continuous stirring. Stir for 15 minutes at 0 °C to neutralize the hydrochloride salt and liberate the nucleophilic free amine[4].

-

Coupling: Add Z-β-Ala-ONp (1.0 eq) to the solution in a single portion. Remove the ice bath and allow the reaction to warm to room temperature.

-

Reaction Monitoring (Self-Validating Step): As the aminolysis proceeds, the solution will develop a distinct, intense yellow color. This is due to the release of p-nitrophenol, which exists partially as the yellow p-nitrophenoxide anion in the basic medium[2]. Stir for 2 to 12 hours. The reaction is deemed complete when TLC (e.g., Hexanes/EtOAc 1:1) shows the complete disappearance of the Z-β-Ala-ONp spot.

-

Quenching and Extraction: Dilute the reaction mixture with a 10-fold volume of EtOAc.

-

Acidic Wash: Wash the organic layer twice with 1 M HCl. Causality: This protonates and removes unreacted amine starting material and the tertiary base[4].

-

Basic Wash (Critical Purification): Wash the organic layer 3 to 5 times with saturated NaHCO₃. Causality:p-Nitrophenol has a pKa of ~7.15. The mildly basic NaHCO₃ (pH ~8.5) quantitatively deprotonates the byproduct, rendering it highly water-soluble[2]. Self-Validation: The aqueous layer will turn bright yellow. Continue washing until the aqueous layer is completely colorless, visually confirming the total removal of the leaving group.

-

Final Work-up: Wash the organic layer once with brine to remove residual water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Z-β-Ala-peptide.

Comparative Quantitative Data

To contextualize the use of ONp esters, the following table summarizes the physicochemical properties of common active esters used in peptide synthesis. The choice of active ester dictates the downstream purification strategy.

| Active Ester Type | Leaving Group | Leaving Group pKa | Relative Reactivity | Primary Byproduct Removal Strategy |

| ONp (p-Nitrophenyl) | p-Nitrophenol | 7.15 | Moderate | Aqueous basic extraction (sat. NaHCO₃) |

| OSu (N-Hydroxysuccinimide) | N-Hydroxysuccinimide | 4.60 | High | Aqueous wash (highly water-soluble) |

| OPfp (Pentafluorophenyl) | Pentafluorophenol | 5.50 | Very High | Mild basic extraction or silica chromatography |

References

- Application Notes and Protocols: The Role of Z-Glu(OtBu)

- New Methods in Peptide Synthesis. I.

- Peptides-V, Synthesis-II CONTENTS 1. Carboxyl Group Protection 2.

- Source: Chemical Reviews (uniurb.it)

- N-Acylation in combinatorial chemistry Source: Arkivoc URL

Sources

Application Note: High-Efficiency Synthesis of Beta-Peptides Using Z-beta-Ala-ONp

Abstract & Introduction

-peptides (oligomers ofThis guide details the synthesis of

Key Advantages of Z-beta-Ala-ONp

-

Visual Monitoring: The reaction mixture turns distinctive yellow as the coupling proceeds.

-

Racemization Suppression: Active esters minimize the risk of racemization (critical when using substituted

-amino acids). -

Scalability: Solution-phase chemistry is easily scaled from milligrams to grams.

Chemical Mechanism

The synthesis relies on the aminolysis of the activated p-nitrophenyl ester. The nucleophilic amine of the growing peptide chain attacks the carbonyl carbon of the Z-beta-Ala-ONp, forming a tetrahedral intermediate. The collapse of this intermediate expels the p-nitrophenolate anion (yellow), forming a stable amide bond.

Mechanistic Diagram

Figure 1: Aminolysis mechanism of p-nitrophenyl esters. The release of p-nitrophenol serves as a colorimetric indicator.

Materials & Equipment

Reagents

-

Monomer: Z-beta-Ala-ONp (Commercially available or synthesized from Z-beta-Ala-OH + p-nitrophenol + DCC).

-

Amino Component: H-AminoAcid-OR (e.g., H-beta-Ala-OMe HCl salt).

-

Solvents: Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM), Ethyl Acetate (EtOAc).

-

Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Catalyst (Optional): 1-Hydroxybenzotriazole (HOBt) to accelerate slow couplings.

-

Deprotection: Hydrogen gas (

), 10% Pd/C catalyst, Methanol.

Equipment

-

Round-bottom flasks with magnetic stirring.

-

Rotary evaporator.[2]

-

TLC plates (Silica gel 60 F254) and UV lamp.

-

Separatory funnels for extraction.

-

Hydrogenation apparatus (balloon or Parr shaker).

Experimental Protocols

Protocol A: Stepwise Coupling (Chain Elongation)

This protocol describes the coupling of Z-beta-Ala-ONp to an amino component (e.g., H-beta-Ala-OMe).

-

Preparation of Amine:

-

Dissolve the amino acid ester hydrochloride (1.0 equiv) in minimal anhydrous DMF.

-

Add TEA (1.0 equiv) to neutralize the salt and release the free amine. Ensure pH is basic (check with wet pH paper held above solution).

-

-

Coupling Reaction:

-

Add Z-beta-Ala-ONp (1.1 – 1.2 equiv) to the reaction mixture.

-

Observation: The solution will gradually turn yellow due to the liberation of p-nitrophenol.

-

Stir at room temperature (20–25 °C).

-

Time: Typically 12–24 hours. Note: ONp esters are slower than NHS esters. If reaction is too slow, add 0.1 equiv of HOBt as a catalyst.

-

-

Monitoring:

-

Monitor by TLC (System: CHCl3/MeOH 9:1). Look for the disappearance of the amine (ninhydrin positive) and the appearance of the protected peptide (UV active). p-Nitrophenol will appear as a UV-active spot that turns yellow upon exposure to ammonia vapor.

-

-

Workup (Critical Step for Purity):

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash 1 (Acidic): Wash with 5% citric acid or 1N HCl (3x) to remove unreacted amine and basic impurities.

-

Wash 2 (Basic - Removal of HONp): Wash with 5%

or saturated-

Expert Insight: p-Nitrophenol (

7.15) is water-soluble in basic conditions. Repeated basic washes are essential to remove the yellow byproduct completely.

-

-

Wash 3 (Neutral): Wash with Brine (saturated NaCl).

-

Dry organic layer over anhydrous

, filter, and evaporate to dryness.

-

Protocol B: Deprotection (Z-Group Removal)

To prepare the N-terminus for the next coupling cycle, the Benzyloxycarbonyl (Z) group is removed via catalytic hydrogenation.

-

Dissolution: Dissolve the Z-protected peptide in Methanol (MeOH). If solubility is poor, use TFE (Trifluoroethanol) or add a small amount of DMF.

-

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the peptide) under an inert atmosphere (

). Caution: Pd/C is pyrophoric. -

Hydrogenation:

-

Flush the system with Hydrogen gas (

). -

Stir vigorously under a balloon of

for 2–4 hours.

-

-

Filtration:

-

Isolation: Evaporate the solvent. The resulting H-Peptide-OR is usually obtained quantitatively and can be used in the next coupling step without further purification.

Iterative Synthesis Workflow

The synthesis of a defined oligomer (e.g., a

Figure 2: Iterative solution-phase cycle for beta-peptide synthesis.

Data Summary & Characterization

Successful synthesis is validated by comparing the physicochemical properties of the intermediates.

| Parameter | Z-beta-Ala-ONp (Reagent) | Intermediate (Z-Dipeptide) | Final (Z-Tripeptide) |

| Appearance | White to off-white powder | White solid | White solid |

| TLC ( | High (UV active) | Medium | Lower (Polarity increases) |

| Byproduct | -- | p-Nitrophenol (Yellow) | p-Nitrophenol (Yellow) |

| 1H NMR | Characteristic backbone signals | ||

| Mass Spec | [M+H]+ observed | [M+H]+ matches calc. mass | [M+H]+ matches calc. mass |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Reaction stays colorless | Amine is protonated (salt form). | Add more TEA/DIPEA to ensure basic pH. |

| Reaction is too slow | Steric hindrance or low reactivity. | Add 0.1 eq HOBt; increase Temp to 35°C. |

| Product is yellow | Residual p-Nitrophenol. | Repeat washing with 5% |

| Precipitation during reaction | Peptide aggregation (common in | Add TFE or HFIP to the solvent mixture to disrupt H-bonds. |

References

- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.

-

Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913-941. Link

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link

-

Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link

-

Appella, D. H., et al. (1999). "Beta-peptide foldamers: Robust helix formation in a new family of oligomers." Journal of the American Chemical Society, 121(26), 6206-6212. Link

Sources

Application Note: Spectrophotometric Assay for β-Aminopeptidase Activity Using p-Nitroanilide Substrates

Mechanistic Causality & Assay Rationale

β-Aminopeptidases (e.g., BapA) are a highly specialized class of enzymes capable of hydrolyzing N-terminal β-amino acids from peptides[1]. Because β-peptides exhibit profound resistance to standard proteolytic degradation, these enzymes are critical tools in biocatalysis, targeted drug delivery, and the synthesis of enantiopure β-amino acids[2].

To accurately quantify the kinetic properties of β-aminopeptidases, a continuous spectrophotometric assay utilizing chromogenic substrates is the industry standard. The assay relies on the enzyme-catalyzed hydrolysis of the amide bond between a synthetic β-amino acid and a p-nitroaniline (pNA) leaving group[3].

The Causality of Detection: Intact β-amino acid-pNA substrates are colorless. However, upon enzymatic cleavage, the free pNA chromophore is released into the solution. Free pNA exhibits a strong, distinct molar extinction coefficient at 405 nm. By monitoring the absorbance at this specific wavelength, researchers can continuously measure the initial reaction velocity (

Enzymatic cleavage of β-amino acid-pNA and 405 nm detection.

Reagents & Materials

-

Assay Buffer: 200 mM Tricine buffer (pH 8.0–8.5). Causality: Tricine is selected because its pKa (~8.05) provides optimal buffering capacity at the highly alkaline pH optimum characteristic of most β-aminopeptidases, without chelating trace metals that might be structurally necessary[4].

-

Substrate Stock: 50 mM H-βhGly-pNA or H-β3hLeu-pNA dissolved in absolute methanol[3].

-

Enzyme Solution: Purified recombinant β-aminopeptidase diluted to 10–50 µg/mL in cold assay buffer containing 0.005% (w/v) BSA to prevent non-specific adsorption to plasticware[4].

Step-by-Step Experimental Protocol

Step-by-step workflow for the continuous spectrophotometric rate determination.

-

Preparation: Prepare a 2.5 mM working solution of the substrate by diluting the 50 mM stock in the assay buffer. Ensure the final methanol concentration in the reaction does not exceed 5% (v/v). Causality: Excessive organic solvent alters the dielectric constant of the medium, potentially triggering enzyme precipitation or active-site distortion[4].

-

Pre-incubation: Pipette 900 µL of the assay buffer and 50 µL of the enzyme solution into a 1-mL quartz or UV-transparent cuvette. Pre-incubate at the target temperature (e.g., 25°C) for 15 minutes[5]. Causality: Pre-incubation ensures thermal equilibrium and allows the enzyme to stabilize in the alkaline buffer, preventing artifactual lags in the initial velocity (

) measurement. -

Reaction Initiation: Add 50 µL of the 50 mM substrate stock (yielding a final concentration of 2.5 mM) to the cuvette. Mix rapidly by inversion[1].

-

Kinetic Measurement: Immediately place the cuvette in a spectrophotometer blanked against a substrate-free control. Record the absorbance at 405 nm continuously for 5 minutes[1].

-

Data Extraction: Identify the linear portion of the progress curve to calculate the change in absorbance per minute (

).

Protocol Validation & System Controls

To ensure the protocol operates as a self-validating system , the following controls must be executed in parallel to isolate the true enzymatic rate from environmental artifacts:

-

Control 1: Substrate Auto-hydrolysis (Blank): Buffer + Substrate (No Enzyme). Quantifies spontaneous, base-catalyzed hydrolysis of the pNA ester bond, which is highly prevalent at pH > 8.5. This value must be subtracted from the test sample's

. -

Control 2: Enzyme Background: Buffer + Enzyme (No Substrate). Accounts for any intrinsic absorbance or gradual precipitation of the protein over the 5-minute measurement window.

-

Control 3: Positive System Control: A commercially validated aminopeptidase (e.g., Leucine Aminopeptidase) tested against an α-amino acid pNA substrate (e.g., L-Leu-pNA). This verifies the spectrophotometer's calibration at 405 nm and the integrity of the Tricine buffer[4].

Quantitative Data & Optimization Parameters

β-aminopeptidases from different microbial sources exhibit distinct biochemical profiles. The following table summarizes key quantitative parameters derived from literature to guide assay optimization based on the specific enzyme homolog being tested[1][5].

| Enzyme Homolog | Source Organism | Optimal pH | Optimal Temp (°C) | Substrate Preference | Thermal Stability ( |

| BapA (3-2W4) | Sphingosinicella xenopeptidilytica | 8.0 - 9.0 | 30 | H-βhGly-pNA | > 70°C |

| BapAYlip | Yarrowia lipolytica | 8.5 | 25 | H-β3hLeu-pNA | ~ 45°C |

| BapAMs | Mycobacterium smegmatis | 8.0 - 8.5 | 25 | H-βhGly-pNA | ~ 50°C |

| BapABcA5 | Bacillus cereus | 8.5 - 9.5 | 30 | H-β3hLeu-pNA | ~ 55°C |

Note on Optimization: Conducting the assay below pH 7.5 leads to protonation of the catalytic residues, drastically reducing

Data Analysis & Calculations

The volumetric activity (Units/mL) is calculated using the Beer-Lambert law. One unit (U) is defined as the amount of enzyme that hydrolyzes 1.0 µmole of β-amino acid p-nitroanilide to free β-amino acid and p-nitroaniline per minute at the specified pH and temperature[4].

Where:

- = Total reaction volume (1.0 mL)

- = Volume of enzyme used (0.05 mL)

-

= Millimolar extinction coefficient of pNA at 405 nm (Typically

- = Light path length (1 cm)

References

Sources

Application Note: Solvent Selection and Optimization for Z-β-Ala-ONp Enzymatic Assays

Introduction

Z-β-Ala-ONp (N-benzyloxycarbonyl-β-alanine p-nitrophenyl ester) is a synthetic, chromogenic substrate extensively used in enzymology and drug development to monitor the activity of specific hydrolases, esterases, and amidases. The assay's principle is based on the enzymatic cleavage of the p-nitrophenyl ester bond, which liberates p-nitrophenol (pNP)—a yellow chromophore that can be quantified spectrophotometrically[1].

Because Z-β-Ala-ONp contains a bulky, hydrophobic benzyloxycarbonyl (Z) protecting group, it exhibits extremely poor aqueous solubility. Consequently, the use of an organic co-solvent is mandatory. However, the introduction of organic solvents into biological assays creates a complex thermodynamic environment that can denature the enzyme, alter Michaelis-Menten kinetics (

Mechanistic Insights: The Causality of Solvent Effects

To design a robust assay, researchers must understand the underlying physicochemical interactions between the substrate, the solvent, and the enzyme.

-

Solubility vs. Conformational Stability : Organic solvents are required to solvate the hydrophobic Z-β-Ala-ONp molecule, but they simultaneously strip the essential hydration shell from the enzyme's surface. Highly polar, aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solubilizers but can penetrate the protein core and disrupt hydrophobic packing at high concentrations (>10% v/v)[2]. Conversely, protic solvents like methanol may enhance the catalytic rate of certain esterases at low concentrations (e.g., 5% v/v) by acting as alternative nucleophiles or altering the active site's dielectric environment, though they risk precipitating the substrate if used exclusively.

-

Spontaneous Autohydrolysis : p-Nitrophenyl esters are highly susceptible to spontaneous, non-enzymatic hydrolysis, particularly in slightly alkaline buffers (pH > 7.0) where hydroxide ions act as nucleophiles[3]. The chosen organic solvent alters the dielectric constant of the assay medium, which can either suppress or exacerbate this background noise. Therefore, a rigorous blanking strategy (substrate + buffer + solvent, without enzyme) is a non-negotiable requirement for assay validation[3].

-

Spectrophotometric pH Dependence : The standard detection wavelength for released p-nitrophenol is 405 nm, which corresponds to the absorption maximum of the p-nitrophenolate anion. Because the pKa of p-nitrophenol is approximately 7.15, the absorbance at 405 nm is highly dependent on the assay pH and temperature[3]. If the enzyme requires a slightly acidic or neutral pH where ionization is incomplete, researchers should measure the absorbance at the isosbestic point of p-nitrophenol (347 nm). At 347 nm, the absorbance is independent of the ionization state and pH, ensuring accurate quantification[3][4].

Solvent Selection Matrix

The table below summarizes the empirical performance of common organic co-solvents in p-nitrophenyl ester assays.

| Solvent | Solubilizing Power for Z-β-Ala-ONp | Max Recommended Final Conc. (v/v) | Impact on Enzyme Stability | Notes on Autohydrolysis & Interference |

| DMSO | Excellent | 5% - 10% | Moderate to High | Low background hydrolysis. Must use anhydrous DMSO to prevent stock degradation. |

| DMF | Excellent | 2% - 5% | High (Strong denaturant) | Can rapidly denature sensitive enzymes. Use only if DMSO fails to maintain solubility. |

| Methanol | Moderate | 5% - 10% | Low to Moderate | May act as an acyl acceptor (transesterification), artificially inflating apparent activity. |

| Acetonitrile | Good | 5% - 10% | Moderate | Excellent optical clarity. Can significantly increase |

| Ethanol | Moderate | 5% - 10% | Low to Moderate | Similar to methanol but slightly more denaturing due to the larger hydrophobic alkyl chain. |

Table 1: Comparative analysis of organic co-solvents for hydrophobic p-nitrophenyl ester substrates.

Assay Workflow and Solvent Integration

Figure 1: Logical workflow for solvent integration and detection in Z-β-Ala-ONp assays.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By running parallel blanks and standard curves under the exact solvent conditions of the assay, the researcher ensures that any solvent-induced artifacts are mathematically normalized[3].

Phase 1: Reagent Preparation

-

Assay Buffer : Prepare a 50 mM buffer at the enzyme's optimal pH (e.g., Sodium Phosphate, pH 7.4). Crucial Step: Ensure the buffer capacity is sufficient to resist pH shifts upon the addition of the organic solvent.

-

Substrate Stock Solution (10 mM) : Weigh the appropriate amount of Z-β-Ala-ONp and dissolve it in anhydrous DMSO . Mechanistic Note: The use of anhydrous solvent prevents the premature hydrolysis of the ester bond during storage[1]. Store in single-use aliquots at -20°C.

-

Enzyme Working Solution : Dilute the target enzyme in the Assay Buffer to a concentration that yields a linear absorbance increase over 10 minutes. Keep on ice until use.

Phase 2: Assay Execution (96-Well Microplate Format)

-

Plate Setup : To a clear, flat-bottom 96-well microplate, add 180 µL of the Enzyme Working Solution to the "Test" wells.

-

Blanking Strategy : To the "Background" wells, add 180 µL of Assay Buffer (no enzyme). This will measure the spontaneous autohydrolysis of the substrate in the presence of the chosen solvent[3].

-

Thermal Equilibration : Pre-incubate the microplate in the spectrophotometer at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Reaction Initiation : Rapidly add 20 µL of the Substrate Stock Solution (diluted if necessary) to all wells. This yields a final reaction volume of 200 µL and a final DMSO concentration of 10% (v/v) or less[2].

-

Kinetic Measurement : Immediately measure the absorbance at 405 nm (for pH > 7.5) or 347 nm (the isosbestic point, for pH < 7.5) every 30 seconds for 10 to 15 minutes[1][4].

Phase 3: Data Analysis

-

Determine Reaction Rates : Plot Absorbance vs. Time. Extract the slope (

) from the linear portion of the curve for both the "Test" and "Background" wells. -

Correct for Autohydrolysis :

-

Calculate Specific Activity : Convert the corrected absorbance rate to molar product formation using the Beer-Lambert Law (

). Note: The extinction coefficient (

References

-

"Accurately determining esterase activity via the isosbestic point of p-nitrophenol." BioResources. Available at: [Link]

-

"Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate." All Life. Available at: [Link]

-

"Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update." Uniciencia. Available at: [Link]

Sources

Application Note: High-Fidelity Synthesis of Carnosine Analogs via Z-β-Ala-ONp Active Ester Coupling

[1]

Executive Summary & Scientific Rationale

The Carnosinase Bottleneck:

Carnosine (

The Synthetic Solution:

To bypass CN1 degradation, structural analogs (e.g., D-carnosine, carcinine, hydrazide derivatives) are required.[1] This guide details the synthesis of such analogs using Z-

Why Z-

-

Regioselectivity: Preferential reaction with primary amines (N-terminus of Histidine) over the imidazole ring, reducing the need for side-chain protection.[1]

-

Self-Validating Stoichiometry: The release of

-nitrophenol provides a visual colorimetric indicator (yellow in basic solution) of reaction progress.[1] -

Crystallinity: The Z-protected intermediates are often crystalline, simplifying purification without preparative HPLC.[1]

Chemical Strategy & Mechanism[2][3][4]

The synthesis follows a convergent block-coupling strategy.[1] The N-terminal

Reaction Scheme

-

Activation: Z-Protection of

-alanine -

Coupling: Nucleophilic attack by L-Histidine Methyl Ester (or analog) on the carbonyl carbon of Z-

-Ala-ONp.[1] -

Byproduct Removal: Elimination of

-nitrophenol.[1] -

Deprotection: Removal of Z-group (Hydrogenolysis) and/or Ester hydrolysis.[1]

Pathway Visualization (DOT)[1]

Figure 1: Reaction pathway for the synthesis of Carnosine Methyl Ester using the active ester method.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]

-

Reagent A: Z-

-Ala-ONp (MW: 344.32 g/mol )[1] -

Reagent B: L-Histidine Methyl Ester Dihydrochloride (MW: 242.10 g/mol )[1][2]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)[1]

-

Catalyst: 10% Pd/C (for deprotection)

Step 1: Coupling Reaction (Synthesis of Z-Carnosine-OMe)[1]

Rationale: We use the methyl ester of histidine to protect the carboxylic acid, ensuring the amine is the only nucleophile.

-

Dissolution: In a round-bottom flask, dissolve 10 mmol (2.42 g) of L-Histidine Methyl Ester

2HCl in 30 mL of anhydrous DMF. -

Neutralization: Cool to 0°C. Add 22 mmol (3.06 mL) of TEA dropwise.

-

Observation: White precipitate (TEA

HCl) may form.[1] This frees the amino group on Histidine.

-

-

Addition: Add 10 mmol (3.44 g) of Z-

-Ala-ONp in one portion. -

Reaction: Allow the mixture to warm to room temperature. Stir for 12–18 hours.[1]

-

Self-Validation: The solution should turn yellow . This is the

-nitrophenolate anion being released, confirming the coupling is proceeding.

-

-

Workup:

-

Evaporate DMF under reduced pressure (rotary evaporator, <50°C).

-

Dissolve the oily residue in Ethyl Acetate (100 mL) .

-

Critical Wash Steps:

-

Wash with 5% NaHCO₃ (3 x 30 mL) . Purpose: Removes the yellow p-nitrophenol and unreacted acid. Continue until the aqueous layer is no longer yellow.

-

Wash with Water (1 x 30 mL) .

-

Wash with Brine (1 x 30 mL) .

-

-

Dry organic layer over anhydrous

, filter, and evaporate.[1] -

Result: Z-Carnosine-OMe (often a white foam or solid).[1]

-

Step 2: Deprotection (Hydrogenolysis)[1]

Rationale: The Z (Cbz) group is removed via catalytic hydrogenation. This is preferred over acid hydrolysis (HBr/AcOH) for histidine peptides to avoid potential ring modifications.[1]

-

Setup: Dissolve the Z-Carnosine-OMe intermediate in Methanol (50 mL) .

-

Catalyst: Carefully add 10% Pd/C (10% w/w of substrate) under nitrogen atmosphere.[1]

-

Hydrogenation: Stir under

atmosphere (balloon pressure is sufficient) for 4–6 hours at room temperature. -

Filtration: Filter through a Celite pad to remove Pd/C.[1]

-

Isolation: Evaporate Methanol. The residue is Carnosine Methyl Ester .

(Note: To obtain native Carnosine, perform a saponification step using 1N NaOH in MeOH prior to Hydrogenolysis).

Synthesis of Carnosinase-Resistant Analogs[1][6]

The power of the Z-

| Target Analog | Nucleophile (Reagent B)[1] | Rationale for Synthesis |

| D-Carnosine | D-Histidine Methyl Ester | Enantiomer is fully resistant to Carnosinase; used as a metabolic probe.[1] |

| Carnosine Hydrazide | L-Histidine Hydrazide | Increased lipophilicity; potential for aldehyde scavenging (anti-glycation).[1] |

| Homocarnosine | GABA-ONp + L-His-OMe | (Requires GABA analog of Reagent A).[1] Brain-specific dipeptide.[1][3] |

| Carcinine | Histamine | Decarboxylated analog; highly stable against enzymatic degradation.[1] |

Analog Workflow Diagram

Figure 2: Divergent synthesis of carnosine analogs using a common active ester precursor.

Quality Control & Validation

To ensure the integrity of the synthesized analogs, the following QC parameters must be met.

HPLC Method (Reverse Phase)[1]

-

Column: C18 (4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: 0.1% TFA in Water.[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

-

Gradient: 0% B to 20% B over 20 min (Carnosine is very polar).

-

Detection: 210 nm (peptide bond) and 254 nm (aromatic rings - note that native carnosine has low absorption at 254 nm compared to Z-protected forms).[1]

NMR Validation Criteria ( -NMR in )

-

-Ala Signals: Look for two triplets around 2.6 ppm and 3.2 ppm (

-

Histidine Signals: Imidazole protons appear as singlets around 7.0 ppm and 8.0 ppm.[1]

-

Absence of Z-Group: Confirm loss of aromatic multiplet at 7.3 ppm after hydrogenation.

-

Absence of ONp: Confirm absence of AA'BB' system (aromatic doublets) characteristic of

-nitrophenol (approx 7.0 and 8.2 ppm).

References

-

Boldyrev, A. A., et al. (2013).[1] Physiology and Pathophysiology of Carnosine. Physiological Reviews. Link[1]

-